1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for naming complex halogenated ethers. The name systematically describes the molecular architecture by identifying the propyl backbone with its specific fluorine substitution pattern, followed by designation of the ether linkage and the chlorofluoromethyl substituent. The numerical prefixes 1,1,2,3,3,3- precisely indicate the positions of the six fluorine atoms on the three-carbon propyl chain, while the chlorofluoromethyl descriptor identifies the remaining substituent containing both chlorine and fluorine atoms.

Alternative nomenclature systems provide additional perspectives on the compound's structural identity. The Chemical Abstracts Service systematic name "Propane, 1-(chlorofluoromethoxy)-1,1,2,3,3,3-hexafluoro-" emphasizes the propane backbone with the chlorofluoromethoxy substituent, offering a complementary naming approach that highlights the functional group arrangement. The compound also appears in chemical literature under the designation "1-[chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane," which explicitly identifies the ether oxygen linkage within the molecular structure.

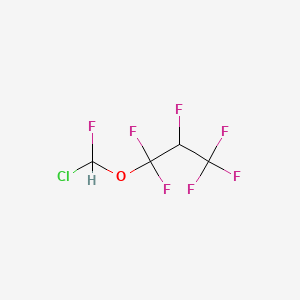

Structural identification of the compound relies on multiple analytical parameters that provide comprehensive characterization. The molecular formula C₄H₂ClF₇O indicates the precise atomic composition, confirming the presence of four carbon atoms, two hydrogen atoms, one chlorine atom, seven fluorine atoms, and one oxygen atom. The molecular weight determination of 234.5 grams per mole provides a fundamental physical constant essential for quantitative chemical analysis and synthesis planning.

Table 1: Structural Identification Parameters

The compound's stereochemical characteristics reflect the three-dimensional arrangement of its heavily substituted carbon framework. The extensive halogenation creates significant steric effects that influence molecular conformation and reactivity patterns. The carbon-fluorine bonds, with their characteristic strength and short bond length, contribute to the molecule's overall stability while the chlorine substituent provides a reactive site for potential chemical transformations. The ether oxygen serves as both a structural element connecting the two halogenated segments and a potential coordination site for interactions with other chemical species.

Historical Context of Halogenated Ether Development

The development of halogenated ethers as a distinct chemical class emerged from the broader evolution of fluorine chemistry during the twentieth century. Early investigations into halogenated compounds focused primarily on simple halogenated hydrocarbons, but the recognition of unique properties associated with ether functional groups led to systematic exploration of halogenated ether structures. The introduction of fluorine atoms into organic ether frameworks represented a significant advancement, as fluorine's exceptional electronegativity and small size enabled the creation of compounds with enhanced stability and specialized properties.

Historical development of halogenated ethers gained momentum through medical applications, particularly in anesthesia. The first halogenated ethers used clinically were methoxyflurane and enflurane, which demonstrated the potential for these compounds to provide effective anesthetic properties while overcoming limitations of earlier anesthetic agents. Research documented the synthesis of thirty-six halogenated methyl ethyl ethers for evaluation as volatile anesthetics, with eleven proving too unstable for testing and thirteen showing promising anesthetic properties in preliminary studies. These early investigations established fundamental structure-activity relationships that guided subsequent development of more sophisticated halogenated ether compounds.

The evolution toward more complex halogenated ethers, including compounds like this compound, represents the culmination of decades of synthetic advancement. The ability to systematically introduce multiple fluorine atoms while maintaining molecular stability required development of specialized synthetic methodologies and fluorination techniques. The replacement of traditional chlorofluorocarbon compounds with more environmentally acceptable alternatives drove innovation in fluorinated ether chemistry, leading to the development of hydrofluoroethers as non-ozone-depleting substitutes.

Contemporary halogenated ether development reflects sophisticated understanding of structure-property relationships in fluorinated organic compounds. The specific substitution pattern found in this compound demonstrates the precision achievable in modern synthetic fluorine chemistry, where individual fluorine atoms can be positioned at predetermined locations to optimize specific properties. This level of synthetic control represents a significant advancement from early halogenated ether synthesis, which often produced mixtures of isomers or required extensive purification procedures to obtain pure compounds.

Position Within Fluorinated Organic Compound Classifications

This compound occupies a specialized position within the broader classification system of fluorinated organic compounds. The compound belongs primarily to the hydrofluoroether (HFE) category, which encompasses organic solvents characterized by carbon-fluorine bonds and ether functional groups. Hydrofluoroethers were developed as environmentally preferable alternatives to chlorofluorocarbons and other ozone-depleting substances, representing a class of compounds that maintains desirable physical properties while eliminating ozone depletion potential.

Within the hydrofluoroether classification, the compound represents a highly fluorinated variant with additional chlorine substitution. This dual halogenation pattern distinguishes it from purely fluorinated hydrofluoroethers and places it in a specialized subcategory of mixed halogen-containing ethers. The presence of both fluorine and chlorine atoms creates unique reactivity profiles that differ from compounds containing only one type of halogen substituent. The extensive fluorination (six fluorine atoms) combined with strategic chlorine placement provides a balance between chemical stability and potential reactivity.

The compound also fits within the broader organofluorine chemistry classification, which encompasses all organic compounds containing carbon-fluorine bonds. Organofluorine compounds represent a major class of specialty chemicals with applications ranging from pharmaceuticals to industrial solvents. The carbon-fluorine bond's exceptional strength (approximately 480 kJ/mol) contributes to the thermal and chemical stability characteristic of this compound class. The multiple carbon-fluorine bonds in this compound exemplify the enhanced stability achievable through systematic fluorination.

Table 2: Classification Categories for this compound

From a structural chemistry perspective, the compound exemplifies the principles of polyfluorinated organic compounds, where multiple fluorine substituents create cumulative effects on molecular properties. The polyfluorinated structure contributes to enhanced hydrophobicity, chemical inertness, and thermal stability compared to less heavily fluorinated analogs. The systematic positioning of fluorine atoms across the carbon framework demonstrates the sophisticated control possible in modern fluorine chemistry, where specific substitution patterns can be designed to optimize particular properties.

The compound's position within fluorinated ether classifications also reflects its potential applications in specialized industrial processes. Hydrofluoroethers find extensive use as vapor degreasing solvents, refrigerants, heat-transfer fluids, and precision cleaning agents. The specific substitution pattern of this compound suggests potential applications where both chemical stability and controlled reactivity are required, positioning it as a specialized chemical intermediate or process solvent within the broader hydrofluoroether family.

Properties

IUPAC Name |

1-[chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF7O/c5-2(7)13-4(11,12)1(6)3(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYVSOUOYKCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)Cl)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381157 | |

| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56860-86-7 | |

| Record name | 1-[Chloro(fluoro)methoxy]-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56860-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Hexafluoropropylene Oxide with Chlorofluoromethane

The primary synthetic route for 1,1,2,3,3,3-hexafluoropropyl chlorofluoromethyl ether involves the nucleophilic ring-opening reaction of hexafluoropropylene oxide with chlorofluoromethane. This reaction is typically catalyzed by Lewis acids to facilitate the formation of the ether bond. Key parameters include:

- Catalyst: Lewis acids such as aluminum chloride or other metal halides.

- Temperature: Controlled moderate temperatures to avoid decomposition.

- Pressure: Maintained to optimize reactant solubility and reaction rate.

- Purity of Reactants: High-purity hexafluoropropylene oxide and chlorofluoromethane are essential to minimize by-products.

This method is scalable for industrial production, where reaction conditions are optimized to maximize yield and purity while minimizing impurities and side reactions.

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but emphasizes:

- Process Optimization: Fine-tuning temperature, pressure, and catalyst concentration.

- Reactor Design: Use of stainless steel or fluoropolymer-lined reactors to resist corrosion.

- Purification: Distillation and washing steps to remove unreacted materials and by-products.

The industrial process ensures reproducibility and safety, given the reactive and potentially hazardous nature of fluorinated intermediates.

Alternative Preparation Methods from Related Fluorinated Ethers

While direct preparation of this compound is most commonly via hexafluoropropylene oxide and chlorofluoromethane, insights from related fluorinated ether syntheses provide useful context:

Fluoromethylation of Hexafluoroisopropanol Derivatives: Methods involving the reaction of halomethyl fluorides (e.g., chlorofluoromethane analogs) with hexafluoroisopropanol in the presence of acid-binding agents and phase-transfer catalysts have been developed for related compounds. These methods emphasize:

- Use of bases such as potassium hydroxide or sodium hydroxide.

- Phase-transfer catalysts like quaternary ammonium salts to enhance reaction rates.

- Controlled temperature (below 40 °C) and agitation for optimal conversion.

- Recovery and recycling of unreacted starting materials to improve cost efficiency.

Use of Supercritical Carbon Dioxide as Solvent: A novel approach for synthesizing chloromethyl hexafluoroisopropyl ethers involves reacting hexafluoroisopropanol with paraformaldehyde in the presence of anhydrous aluminum trichloride under supercritical or liquid CO2 conditions. This method offers:

- Mild reaction conditions (0–50 °C).

- High product yield (>90%) and purity (>98%).

- Simplified separation due to easy removal of CO2.

- Reduced environmental impact and operational cost.

Though this method is described for chloromethyl hexafluoroisopropyl ether, it provides a conceptual framework potentially adaptable for related hexafluoropropyl chlorofluoromethyl ethers.

Reaction Parameters and Their Effects

| Parameter | Typical Range/Condition | Effect on Reaction and Product |

|---|---|---|

| Catalyst | Lewis acids (e.g., AlCl3) | Facilitates ether bond formation, increases rate |

| Temperature | 0–50 °C (lab scale), controlled higher for industrial | Higher temps increase rate but risk decomposition |

| Pressure | Atmospheric to elevated (industrial) | Enhances reactant solubility and reaction kinetics |

| Molar Ratios | Hexafluoropropylene oxide : chlorofluoromethane ~1:1 | Stoichiometric balance critical for yield and purity |

| Solvent | Often neat or inert solvents; supercritical CO2 in advanced methods | Influences reaction medium and separation ease |

| Reaction Time | Several hours (e.g., 10 h in related fluoromethylation) | Longer times improve conversion but may increase by-products |

| Phase Transfer Catalysts | Quaternary ammonium salts (optional) | Enhance nucleophilic substitution efficiency |

Research Findings and Yield Data

- The reaction of hexafluoropropylene oxide with chlorofluoromethane under Lewis acid catalysis typically achieves high conversion rates, though exact yields vary with scale and conditions.

- In related fluoromethylation reactions, yields of up to 80% have been reported with optimized conditions involving potassium hydroxide and phase-transfer catalysts at temperatures below 40 °C.

- The supercritical CO2 method for chloromethyl hexafluoroisopropyl ether synthesis reports yields exceeding 90% with purity above 98%, indicating potential for adaptation to similar ether syntheses.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hexafluoropropylene oxide + chlorofluoromethane | Hexafluoropropylene oxide, chlorofluoromethane | Lewis acid catalyst, controlled temp & pressure | High (industrial scale optimized) | Standard industrial method |

| Fluoromethylation of hexafluoroisopropanol derivatives | Hexafluoroisopropanol, halomethyl fluoride | Base (KOH/NaOH), phase-transfer catalyst, <40 °C | ~80% | Requires careful control to minimize by-products |

| Supercritical CO2 method (for related chloromethyl ethers) | Hexafluoroisopropanol, paraformaldehyde, AlCl3 | 0–50 °C, supercritical CO2 solvent | >90% | Mild conditions, high purity, easy separation |

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of simpler fluorinated compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various fluorinated ethers, alcohols, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is often utilized as a reagent in organic synthesis. Its unique structure allows it to act as a versatile building block for the preparation of other fluorinated compounds. The presence of both chlorofluoromethyl and hexafluoropropyl groups facilitates various substitution reactions that are crucial in creating complex molecules for pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Pharmaceuticals

In a study focused on the synthesis of fluorinated drugs, researchers employed this compound as a key intermediate. The compound's ability to introduce fluorine atoms into target molecules significantly enhanced their biological activity and metabolic stability.

Solvent Applications

Due to its low boiling point (approximately 70 °C) and high solvent power for polar and non-polar substances alike, this compound serves as an effective solvent in various chemical processes. It is particularly useful in the extraction and purification of sensitive compounds that may degrade in harsher solvents.

Data Table: Solvent Properties Comparison

| Property | This compound | Common Solvents (e.g., Ethanol) |

|---|---|---|

| Boiling Point (°C) | 70 | 78 |

| Density (g/cm³) | 1.549 | 0.789 |

| Dielectric Constant | High (specific value varies) | ~24 |

Applications in Electronics

The compound has found applications in the electronics industry as a cleaning agent for semiconductor manufacturing. Its ability to dissolve residues without leaving harmful residues makes it suitable for cleaning delicate electronic components.

Case Study: Semiconductor Manufacturing

A major semiconductor manufacturer adopted this compound in their cleaning processes. The use of this compound resulted in improved yields and reduced defects in integrated circuits due to its effectiveness in removing contaminants without damaging sensitive materials.

Cosmetic Formulations

In cosmetic chemistry, this compound is explored for its potential use in formulations due to its skin-friendly properties and ability to enhance product stability. Its inclusion can improve the texture and sensory feel of topical products.

Research Findings

A recent study investigated the incorporation of this compound into moisturizing creams. Results indicated that formulations containing this ether exhibited improved hydration levels and skin penetration compared to traditional formulations.

Environmental Considerations

While this compound shows promise in various applications, it is essential to consider its environmental impact. The compound's safety profile indicates potential irritations upon exposure; thus proper handling protocols must be established to mitigate risks associated with its use.

Mechanism of Action

The mechanism of action of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved include binding to active sites and altering the conformation of target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Fluorinated Ethers

| Compound Name | CAS | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|---|

| 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether | 56860-86-7 | C₄H₂ClF₇O | Chlorofluoromethyl, hexafluoropropyl | Ether, Cl, F |

| 1,1,2,3,3,3-Hexafluoropropyl methyl ether | 382-34-3 | C₄H₃F₆O | Methyl, hexafluoropropyl | Ether, F |

| 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether | 993-95-3 | C₅H₃F₉O | Trifluoroethyl, hexafluoropropyl | Ether, F |

| 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether | 56860-82-3 | C₄H₂Cl₂F₆O | Dichloromethyl, hexafluoropropyl | Ether, Cl, F |

| Hexafluoroisopropyl methyl ether | 13171-18-1 | C₄H₄F₆O | Methyl, hexafluoroisopropyl | Ether, F |

Key Observations :

Table 2: Comparative Physicochemical Data

Key Findings :

- The trifluoroethyl ether (993-95-3) demonstrates superior electrochemical stability, making it ideal for high-performance lithium-ion batteries, whereas the chlorofluoromethyl ether is less studied in energy storage .

- Methyl ether (382-34-3) has been extensively characterized metabolically, showing cytochrome P450 2E1-mediated degradation to fluoride and formaldehyde in vivo . Chlorofluoromethyl ether’s metabolic pathway remains unexplored but may involve chlorine-specific byproducts.

Table 3: Environmental and Toxicity Comparisons

Key Risks :

- Chlorofluoromethyl ether’s single chlorine atom likely results in lower ODP than dichloromethyl analogs but higher than non-chlorinated fluorinated ethers .

- Dichloromethyl ether (56860-82-3) poses significant carcinogenic risks, necessitating stringent safety protocols compared to other derivatives .

Biological Activity

1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether (CAS No. 56860-86-7) is a fluorinated ether with unique chemical properties that make it valuable in various scientific and industrial applications. This article explores its biological activity, including mechanisms of action, potential applications in medicine and biology, and relevant case studies.

- Molecular Formula : C₄H₂ClF₇O

- Molecular Weight : 234.5 g/mol

- Physical State : Colorless to almost colorless liquid

- Boiling Point : Approximately 55 °C

- Specific Gravity : 1.41

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

- Enzyme Interaction : The compound can bind to active sites on enzymes, potentially inhibiting their activity. Its fluorinated structure enhances its ability to form stable interactions with proteins.

- Protein Conformational Changes : By altering the conformation of target proteins, it may affect their function and stability.

Biological Applications

- Medicinal Chemistry : Research indicates that this compound may have applications in drug delivery systems due to its stability and ability to penetrate biological membranes.

- Metabolic Studies : It has been used in studies examining the role of cytochrome P450 enzymes in metabolism. For instance, investigations into its metabolism in rat liver microsomes have provided insights into its biotransformation pathways .

Case Study 1: Metabolism in Liver Microsomes

A significant study focused on the metabolism of this compound in rat liver microsomes showed that cytochrome P450 2E1 plays a crucial role in its metabolic pathway. This finding underscores the importance of this compound in toxicological assessments and environmental impact studies .

Case Study 2: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For example, studies have shown that it can affect the activity of certain cytochrome P450 isoforms, leading to altered drug metabolism profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar fluorinated compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,1,1,3,3,3-Hexafluoro-2-propanol | C₃H₃F₆O | Solvent and reagent in organic synthesis |

| 1,1-Dichloro-2-fluoroethane | C₂H₂Cl₂F | Used as a refrigerant; less bioactive |

| 1-Fluoro-2-methylpropane | C₄H₉F | Limited biological applications |

Safety and Environmental Considerations

While this compound has promising applications, it is essential to consider its safety profile:

- Hazard Statements : Causes skin irritation and serious eye irritation.

- Precautionary Measures : Protective gloves and eye protection are recommended during handling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,2,3,3,3-hexafluoropropyl chlorofluoromethyl ether, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via copolymerization of hexafluoropropylene, vinylidene fluoride, and tetrafluoroethylene under controlled temperatures and pressures . Alternatively, cross-metathesis reactions using Ru-based catalysts (e.g., Hoveyda–Grubbs 2nd generation) with allyl ethers have been reported, achieving yields up to 35% under inert atmospheres . Optimization of catalyst loading (1–5 mol%) and solvent polarity is critical to minimize side reactions.

Q. What analytical techniques are recommended for structural and purity characterization?

- Gas Chromatography (GC) is used to confirm purity (>98% as per industry standards) . Nuclear Magnetic Resonance (NMR) (¹⁹F and ¹H) identifies structural motifs like -CF₃ and ether linkages, with chemical shifts at δ −70 to −80 ppm for CF₃ groups . High-Resolution Mass Spectrometry (HRMS) validates the exact mass (234.00205 g/mol) .

Q. What are the primary applications of this compound in non-commercial research settings?

- It serves as a fluorous solvent in organic synthesis due to low surface tension (12.2 mN/m) and high polarity, enabling phase separation in biphasic systems . It is also studied as an electrolyte additive in lithium-ion batteries to enhance Li⁺ transference .

Advanced Research Questions

Q. How does this ether improve interfacial ion transfer in lithium-ion battery electrolytes?

- The fluoroalkyl groups reduce Li⁺ solvation energy (0.11 eV vs. 0.77 eV in conventional ethers), enabling near-solvation-free Li⁺ migration . In LiFePO₄ cathodes, it stabilizes the solid electrolyte interphase (SEI) via LiF formation , achieving 0.0012% capacity loss per cycle over 5,000 cycles at 10 C . Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) are critical for analyzing SEI composition.

Q. What mechanistic insights explain its role in cross-metathesis reactions with fluorinated alkenes?

- The ether acts as a fluorophilic substrate in Ru-catalyzed reactions, where the Grubbs-type catalyst activates the allyl ether bond. Density Functional Theory (DFT) studies suggest that electron-withdrawing -CF₃ groups lower the transition-state energy, favoring β-hydride elimination . Reaction monitoring via in situ IR spectroscopy is recommended to track alkene consumption.

Q. Can computational modeling predict its solvation behavior in novel electrolyte formulations?

- Molecular Dynamics (MD) simulations with polarizable force fields (e.g., AMBER) accurately model its ultra-high polarity (dielectric constant ~15.6) and Li⁺ coordination dynamics . Pair distribution function (PDF) analysis reveals preferential Li⁺ interaction with oxygen atoms over fluorine, guiding electrolyte design for high-rate batteries.

Q. How does its incorporation into gel polymer electrolytes affect thermal stability in lithium-metal batteries?

- When combined with diethylallyl phosphate (DAP) , the ether forms flame-retardant gel electrolytes via in situ polymerization. Thermogravimetric analysis (TGA) shows stability up to 200°C, while differential scanning calorimetry (DSC) confirms suppression of exothermic decomposition at 150°C . Abuse tests (nail penetration, overcharge) demonstrate non-flammability in pouch cells.

Methodological Notes

- Contradictions in Synthesis : Copolymerization yields bulk quantities but requires stringent temperature control, whereas metathesis offers precision for functionalized derivatives but lower scalability.

- Safety Protocols : Handle under argon due to moisture sensitivity. Use PTFE-lined containers to prevent leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.